molecular formula C15H13F2N7O2S2 B1668761 Inhibiteur de Cdk1/2 III CAS No. 443798-55-8

Inhibiteur de Cdk1/2 III

Numéro de catalogue: B1668761
Numéro CAS: 443798-55-8
Poids moléculaire: 425.4 g/mol
Clé InChI: ARIOBGGRZJITQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cdk1/2 Inhibitor III is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, Cdk1/2 Inhibitor III can potentially halt the proliferation of cancer cells, making it a promising candidate for anticancer therapy .

Applications De Recherche Scientifique

Key Features

  • Selectivity : The compound selectively inhibits Cdk1 and Cdk2 while showing less potency against other kinases, such as CDC2-like kinases and VEGFR2 .
  • Cellular Impact : In vitro studies indicate that Cdk1/2 Inhibitor III can effectively block the growth of various cancer cell lines, with IC50 values ranging from 20 to 92 nM .

Applications in Cancer Research

Cdk1/2 Inhibitor III has been investigated for its potential applications in treating various cancers. Below are notable findings from recent studies:

In Vitro Studies

  • Cell Proliferation : The inhibitor has shown significant effects on the proliferation of melanoma, breast cancer, and leukemia cell lines, suggesting its broad applicability across different cancer types .
  • Mechanistic Insights : Studies have demonstrated that inhibition of Cdk1/2 can lead to reduced DNA replication rates, indicating a potential mechanism for its anti-cancer effects .

In Vivo Studies

  • Xenograft Models : In an A375 human melanoma xenograft model, administration of a structurally similar analog of Cdk1/2 Inhibitor III resulted in stable disease in treated animals, with varying mean survival days depending on dosage (100 mg/kg: 50.1 days; 75 mg/kg: 48.5 days) .
  • Tumor Volume Reduction : Other studies have reported significant reductions in tumor volume when treated with related compounds in various animal models .

Clinical Relevance

  • While no clinical trials have been conducted specifically for Cdk1/2 Inhibitor III yet, the promising results from preclinical studies suggest that further investigation could lead to clinical applications .

Comparative Analysis of CDK Inhibitors

The following table summarizes key characteristics of various CDK inhibitors, including Cdk1/2 Inhibitor III:

Compound NameTarget KinaseIC50 (nM)Mechanism of ActionClinical Status
Cdk1/2 Inhibitor IIICdk1/Cdk20.6/0.5Cell cycle arrestPreclinical
DinaciclibCdk9~20Transcriptional inhibitionPhase III
FlavopiridolPan-CDK~1000Induces apoptosisLimited progress
BMS-387032Cdk1/Cdk2/Cdk4~480/48/925Broad inhibitionClinical trials

Case Study 1: Melanoma Treatment

A study involving the administration of a related compound to Cdk1/2 Inhibitor III showed promising results in reducing tumor size and prolonging survival in melanoma xenograft models. The administration of doses at varying levels (125 mg/kg) led to stable disease outcomes in most subjects .

Case Study 2: Breast Cancer

Research indicates that selective inhibition of CDK pathways can enhance the efficacy of existing chemotherapeutic agents. Combining Cdk inhibitors with traditional therapies may yield synergistic effects, improving patient outcomes in breast cancer treatment protocols .

Analyse Biochimique

Biochemical Properties

Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It displays anti-proliferative properties in various human cancer cells . The inhibitor interacts with these kinases, blocking their activity and thereby influencing the progression of the cell cycle .

Cellular Effects

In cellular contexts, Cdk1/2 Inhibitor III has been shown to induce apoptosis and cell cycle arrest in certain human colon carcinoma cell lines . It also exhibits anti-proliferative effects in various human cancer cells, including HCT-116, HeLa, and A375 cells . The inhibitor’s effects on cell function are largely due to its impact on cell signaling pathways and gene expression related to cell cycle progression .

Molecular Mechanism

The molecular mechanism of action of Cdk1/2 Inhibitor III involves its binding to the ATP-binding pocket of Cdk1 and Cdk2, thereby inhibiting their kinase activity . This results in the deactivation of the cyclin B1/Cdk1 and cyclin A/Cdk2 complexes, which are crucial for cell cycle progression . The inhibitor’s effects at the molecular level also include changes in gene expression related to cell cycle regulation .

Temporal Effects in Laboratory Settings

The effects of Cdk1/2 Inhibitor III can change over time in laboratory settings. For instance, the inhibitor can induce apoptosis and cell cycle arrest in certain cell lines, suggesting that it has long-term effects on cellular function

Metabolic Pathways

Cdk1/2 Inhibitor III is involved in the regulation of cell cycle progression, a fundamental metabolic pathway in cells . It interacts with the cyclin-dependent kinases Cdk1 and Cdk2, which play crucial roles in this pathway

Subcellular Localization

The subcellular localization of Cdk1/2 Inhibitor III is likely to be influenced by its interactions with Cdk1 and Cdk2, which are typically localized in the nucleus of cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cdk1/2 Inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of acylaminoindazole as a starting material, which undergoes a series of reactions such as nitration, reduction, and cyclization to form the final product . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Cdk1/2 Inhibitor III is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow chemistry, where reactants are continuously fed into a reactor, and products are continuously removed. This method allows for better control over reaction conditions and reduces the risk of side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Cdk1/2 Inhibitor III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically derivatives of Cdk1/2 Inhibitor III with modified functional groups. These derivatives can be further tested for their biological activity and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Cdk1/2 Inhibitor III is unique in its high selectivity for cyclin-dependent kinases 1 and 2, which makes it a valuable tool for studying these specific kinases without off-target effects. Its ability to bind to the hydrophobic pocket adjacent to the ATP-binding site further enhances its selectivity and potency compared to other inhibitors .

Activité Biologique

Cdk1/2 Inhibitor III, also known by its CAS number 443798-55-8, is a potent small molecule inhibitor that selectively targets cyclin-dependent kinases (CDKs) 1 and 2. This compound plays a crucial role in regulating cell cycle progression and has significant implications in cancer therapy due to its ability to inhibit tumor cell proliferation.

  • Chemical Formula : C₁₅H₁₃F₂N₇O₂S₂
  • Molecular Weight : 344.4 g/mol
  • Structure : The compound features a triazole core with various substituents that confer its biological activity.

Cdk1/2 Inhibitor III functions as a reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A complexes. It demonstrates high selectivity, with IC50 values of approximately:

  • Cdk1/cyclin B : 600 pM
  • Cdk2/cyclin A : 500 pM
  • Compared to other kinases, it shows significantly higher IC50 values for VEGF-R2 (32 nM) and GSK-3β (140 nM) .

Antiproliferative Effects

Cdk1/2 Inhibitor III has been evaluated for its antiproliferative effects across various cancer cell lines, showing promising results:

  • HCT-116 Cells : IC50 = 20 nM
  • HeLa Cells : IC50 = 35 nM
  • A375 Cells : IC50 = 92 nM

These findings indicate that the inhibitor effectively reduces cell proliferation in a concentration-dependent manner, making it a valuable candidate for further therapeutic development .

Case Studies and Research Findings

Several studies have highlighted the potential of Cdk1/2 Inhibitor III in cancer treatment:

  • Cell Cycle Arrest : In studies involving human colorectal LoVo tumor models, administration of the inhibitor led to significant reductions in tumor volume, indicating effective cell cycle arrest and inhibition of tumor growth .
  • Combination Therapies : Research has explored the combination of Cdk1/2 Inhibitor III with other chemotherapeutic agents to enhance therapeutic efficacy while minimizing side effects. For instance, combining with agents targeting CDK9 has shown synergistic effects in preclinical models .
  • Selectivity Profile : A study utilizing live-cell assays demonstrated the selectivity of Cdk inhibitors, including Cdk1/2 Inhibitor III, against other CDKs. This selectivity is crucial for reducing off-target effects commonly associated with pan-CDK inhibitors .

Comparative Analysis of CDK Inhibitors

The following table summarizes the biological activity and selectivity profiles of various CDK inhibitors compared to Cdk1/2 Inhibitor III:

CompoundTargeted CDKsIC50 (nM)Selectivity Profile
Cdk1/2 Inhibitor IIICdk1, Cdk20.6 (Cdk1), 0.5 (Cdk2)High selectivity over VEGF-R2 and GSK-3β
DinaciclibCdk1, Cdk5, Cdk91Effective against solid tumors and leukemias
FlavopiridolCdk1, Cdk4, Cdk620-100Limited clinical efficacy due to toxicity
AT7519Pan-CDK (Cdk1-9)<10Broad spectrum but high off-target effects

Propriétés

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416209
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443798-47-8, 443798-55-8
Record name K-00546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-00546
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cdk1/2 Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk1/2 Inhibitor III
Reactant of Route 2
Reactant of Route 2
Cdk1/2 Inhibitor III
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cdk1/2 Inhibitor III
Reactant of Route 4
Cdk1/2 Inhibitor III
Reactant of Route 5
Cdk1/2 Inhibitor III
Reactant of Route 6
Cdk1/2 Inhibitor III

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.